molecular formula C18H21FN2O3 B2545526 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea CAS No. 1705251-08-6

1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Cat. No. B2545526
CAS RN: 1705251-08-6
M. Wt: 332.375
InChI Key: NXPNSKHEVBPCSL-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives have been synthesized and studied for their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of diseases like Alzheimer's . These compounds often contain aromatic groups and are linked by spacers that allow for conformational flexibility, which is crucial for their interaction with biological targets .

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate under mild conditions. In the context of similar compounds, the synthesis can include multi-step processes such as nucleophilic and electrophilic substitutions, followed by oxidation steps . The synthesis aims to optimize the spacer length and the substitution pattern on the aromatic rings to achieve high inhibitory activities against target enzymes . The synthesis process is often followed by characterization using techniques like NMR, FT-IR, MS, and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The structure-activity relationship (SAR) is often explored using single-crystal X-ray diffraction to determine the precise arrangement of atoms within the molecule . Additionally, computational methods like density functional theory (DFT) are employed to optimize the structure and compare it with experimental data. These studies help in understanding the conformational preferences of the molecule and its electronic properties, which are important for its interaction with biological targets .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety, along with other substituents such as aromatic rings, can lead to interactions with enzymes like AChE and BChE. These interactions are often studied using biochemical assays to evaluate the inhibitory activities of the compounds . The chemical reactivity is also influenced by the electronic properties of the molecule, which can be elucidated through the calculation of frontier molecular orbitals .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The presence of substituents like fluorine can affect the lipophilicity and, consequently, the ability of the compound to cross biological membranes . The physical and chemical properties are typically characterized using various spectroscopic and analytical techniques .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a method for the synthesis of ureas from carboxylic acids, demonstrating an environmentally friendly and cost-effective approach for converting carboxylic acid to urea in one pot, with potential implications for the synthesis of compounds like "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" (Kishore Thalluri et al., 2014).

Applications in Materials Science

  • Urea-doped ZnO films are explored as electron transport layers for high efficiency inverted polymer solar cells, where urea doping enhances exciton dissociation and charge extraction efficiency, suggesting potential applications for "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" in photovoltaic devices (Zongtao Wang et al., 2018).

Sensor Technology

  • Heteroatom-containing organic fluorophores demonstrate aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, enabling their use as fluorescent pH sensors. This suggests potential for "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" derivatives in developing sensitive chemosensors for detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNSKHEVBPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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